molecular formula C7H13N3Si B2937946 (4-Azidobut-1-ynyl)trimethylsilane CAS No. 183208-70-0

(4-Azidobut-1-ynyl)trimethylsilane

Cat. No.: B2937946
CAS No.: 183208-70-0
M. Wt: 167.287
InChI Key: QIFZKCBKEYTLBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Azidobut-1-ynyl)trimethylsilane is an organic compound that features both azide and alkyne functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Azidobut-1-ynyl)trimethylsilane typically involves the reaction of an appropriate alkyne precursor with an azide source. One common method involves the treatment of an iodonium salt with a highly soluble azide source, such as hexadecyltributylphosphonium azide, at low temperatures (around -40°C) . This reaction yields the desired azidoalkyne compound, which can be further purified and characterized using techniques such as NMR and IR spectroscopy.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification processes to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

(4-Azidobut-1-ynyl)trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include cyclooctyne for cycloaddition reactions and various nucleophiles for substitution reactions. Reaction conditions often involve low temperatures and inert atmospheres to prevent decomposition of the azide group.

Major Products Formed

Major products formed from reactions involving this compound include triazoles from cycloaddition reactions and various substituted alkynes from substitution reactions.

Scientific Research Applications

(4-Azidobut-1-ynyl)trimethylsilane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Azidobut-1-ynyl)trimethylsilane involves the reactivity of its azide and alkyne functional groups. The azide group can undergo cycloaddition reactions to form stable triazole rings, while the alkyne group can participate in various addition and substitution reactions. These reactions are often facilitated by the electron-donating properties of the trimethylsilyl group, which stabilizes reactive intermediates and enhances the overall reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-Azidobut-1-ynyl)trimethylsilane include:

Uniqueness

This compound is unique due to the presence of both azide and alkyne functional groups, which allows it to participate in a wide range of chemical reactions. Its trimethylsilyl group also enhances its stability and reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-azidobut-1-ynyl(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3Si/c1-11(2,3)7-5-4-6-9-10-8/h4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFZKCBKEYTLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-(trimethylsilyl)but-3-ynyl 4-methylbenzenesulfonate (1.38 g; 4.65 mmol) and sodium azide (0.908 g; 13.96 mmol) in DMF (5 mL) was heated at 60° C. for 2 hours and concentrated under reduced pressure. The residue was dissolved in dichloromethane and washed with an aqueous solution of saturated ammonium chloride, dried and concentrated under reduced pressure to yield 0.700 g (90%) of (4-azidobut-1-ynyl)trimethylsilane which was used without further purification.
Name
4-(trimethylsilyl)but-3-ynyl 4-methylbenzenesulfonate
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
0.908 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.